Camlipixant (CAS: 1621164-74-6), also known as BLU-5937, is a potent, orally bioavailable, non-competitive antagonist of the homotrimeric P2X3 receptor. In procurement and assay design, it is primarily selected for its exceptional target specificity, high aqueous solubility, and linear pharmacokinetic profile [1]. Unlike first-generation pan-P2X antagonists, Camlipixant features a unique binding mechanism that induces turret closure in the P2X3 receptor, selectively halting cation transfer while maintaining excellent permeability and formulation flexibility for both immediate and extended-release applications [2].
Substituting Camlipixant with first-in-class benchmarks like Gefapixant introduces severe off-target liabilities that compromise in vivo research and clinical translation. Gefapixant and similar early analogs exhibit poor selectivity, co-antagonizing the heterotrimeric P2X2/3 receptors located on gustatory nerve endings [1]. This off-target blockade triggers profound dysgeusia (taste disturbance) and metallic taste aversion, which severely confounds behavioral assays, feeding models, and long-term tolerability studies [2]. For researchers requiring isolated vagal C-fiber modulation without triggering taste-related phenotypic artifacts or high dropout rates, generic substitution is functionally non-viable.
Camlipixant demonstrates an IC50 of 25 nM for the human P2X3 receptor and >24,000 nM for the P2X2/3 heterotrimer, yielding a selectivity ratio of over 1,000-fold (often cited as ~1,500-fold) [1]. In stark contrast, the benchmark comparator Gefapixant exhibits a narrow 3- to 8-fold selectivity window between these two receptors [2].
| Evidence Dimension | In vitro IC50 selectivity ratio (P2X3 vs. P2X2/3) |
| Target Compound Data | >1,000-fold selectivity (IC50 25 nM vs >24,000 nM) |
| Comparator Or Baseline | Gefapixant: 3- to 8-fold selectivity |
| Quantified Difference | >125x greater target selectivity for Camlipixant |
| Conditions | Cloned human P2X3 and P2X2/3 channels expressed in mammalian cells |
Procurement of Camlipixant ensures precise pharmacological isolation of the P2X3 cough/pain pathway without off-target gustatory receptor interference.
The high selectivity of Camlipixant directly translates to superior in vivo tolerability, a critical metric for long-term animal and human trials. At therapeutic equivalent doses (50 mg twice daily), Camlipixant yields a dysgeusia incidence of only 6.5%, whereas Gefapixant triggers taste disturbances in approximately 48% of subjects [1].
| Evidence Dimension | Incidence of dysgeusia (taste disturbance) |
| Target Compound Data | ~6.5% incidence |
| Comparator Or Baseline | Gefapixant: ~48% incidence |
| Quantified Difference | 86% relative reduction in taste-related adverse events |
| Conditions | 50 mg twice-daily dosing in clinical refractory chronic cough models |
Minimizing taste aversion is essential for maintaining subject weight, feeding behavior, and compliance in prolonged in vivo sensory research.
For complex formulation and combination therapy research, Camlipixant offers a highly favorable pharmacokinetic baseline. Clinical and in vitro profiling confirms that repeated dosing of Camlipixant (200 mg BID) produces no clinically significant drug-drug interactions (DDIs) with standard substrates of CYP3A4 (e.g., midazolam) or BCRP (e.g., sulfasalazine) [1].
| Evidence Dimension | Pharmacokinetic impact on co-administered CYP3A4/BCRP substrates |
| Target Compound Data | LSM ratios for AUC and Cmax within 80-125% (no significant DDI) |
| Comparator Or Baseline | Standard neuromodulators (Baseline): Often require strict dose adjustments due to CYP/transporter liabilities |
| Quantified Difference | Near-zero clinically meaningful DDI perpetration at therapeutic doses |
| Conditions | Open-label sequential DDI clinical study (200 mg BID Camlipixant) |
Enables researchers to confidently utilize Camlipixant in polypharmacy models without the confounding variable of altered substrate pharmacokinetics.
Due to its >1,000-fold selectivity for P2X3 over P2X2/3, Camlipixant is the optimal antagonist for isolating airway hypersensitivity mechanisms. It allows researchers to suppress ATP-mediated cough reflexes without inducing the severe taste aversion and feeding disruptions commonly caused by Gefapixant [1].
Camlipixant's high aqueous solubility, linear pharmacokinetics, and lack of food-effect interference make it an ideal active pharmaceutical ingredient (API) for developing extended-release (QD) solid oral dosage forms. Its physical-chemical properties streamline the transition from immediate-release to sustained-release matrix research [2].
Because Camlipixant does not perpetrate clinically meaningful drug-drug interactions via CYP3A4 or BCRP pathways, it is highly suited for combination therapy research. Investigators can co-administer it with other analgesics or hormonal treatments without confounding pharmacokinetic cross-reactivity [3].